(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
Description
BenchChem offers high-quality (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-3-27-17-11-14(9-10-16(17)25)12-21-24-20(26)19-13(2)18(22-23-19)15-7-5-4-6-8-15/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDPOVJIXSUREJ-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(C(=NN2)C3=CC=CC=C3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C(=NN2)C3=CC=CC=C3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the class of pyrazole derivatives. Its unique structure, characterized by a hydrazone linkage and various functional groups, suggests significant potential for biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The compound features a hydrazone linkage, an ethoxy group, a hydroxy group, and a phenyl ring. The structural formula can be represented as follows:
This structure allows for diverse interactions with biological targets, enhancing its pharmacological potential.
Synthesis Methods
The synthesis of (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can be achieved through several methods, typically involving the condensation of 4-methyl-3-phenylpyrazole with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a suitable solvent such as ethanol. The reaction conditions usually include refluxing the mixture for several hours until a solid precipitate forms, which can then be purified through recrystallization.
Biological Activities
Research indicates that compounds similar to (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide exhibit various biological activities:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to possess significant anti-inflammatory properties. For instance, certain derivatives were tested in carrageenan-induced rat paw edema models and demonstrated efficacy comparable to standard anti-inflammatory drugs like ibuprofen .
- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial effects. Studies have indicated that related pyrazole compounds exhibit activity against various bacterial strains, including Escherichia coli and Bacillus subtilis, with some compounds showing inhibition rates comparable to standard antibiotics .
- Antioxidant Properties : The presence of hydroxy groups in the structure contributes to antioxidant activity, which is crucial for preventing oxidative stress-related diseases .
- Cytotoxicity : Evaluations of cytotoxicity on mammalian cells have revealed that many pyrazole derivatives exhibit low toxicity, making them promising candidates for further pharmacological development .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, including:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have shown that derivatives with pyrazole moieties can inhibit cell growth in MCF7 (breast cancer) and A549 (lung cancer) cells with IC50 values ranging from 3.79 µM to 49.85 µM .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of specific kinases involved in cancer progression.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:
- Inhibition Studies : Compounds similar to (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide have shown promising results in reducing inflammation markers in preclinical models .
Synthesis and Characterization
The synthesis of (E)-N'-(3-ethoxy-4-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-methoxybenzohydrazide and 3-ethoxy-4-hydroxybenzaldehyde under reflux conditions . Characterization techniques such as X-ray crystallography and spectral analysis (NMR, IR) confirm the structural integrity and purity of the synthesized compound.
Case Studies
Several case studies demonstrate the efficacy of pyrazole derivatives, including this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
